3-fluoro-4-methoxy-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Description
The compound 3-fluoro-4-methoxy-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a fused triazolo-thiazole heterocyclic core. Its structure comprises:
- A 3-fluoro-4-methoxybenzene sulfonamide group, contributing hydrogen-bonding capacity and metabolic stability.
- An ethyl linker connecting the sulfonamide nitrogen to a [1,2,4]triazolo[3,2-b][1,3]thiazol ring system.
- A 3-methylphenyl substituent on the triazole moiety, enhancing lipophilicity and steric bulk.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S2/c1-13-4-3-5-14(10-13)19-23-20-25(24-19)15(12-29-20)8-9-22-30(26,27)16-6-7-18(28-2)17(21)11-16/h3-7,10-12,22H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAPXEPWHHADRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the triazolo-thiazole core, the introduction of the fluoro and methoxy groups, and the final sulfonamide formation. Common synthetic routes may involve:
Formation of the Triazolo-Thiazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluoro and Methoxy Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-fluoro-4-methoxy-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
Table 1: Structural and Physicochemical Comparison
*logP values estimated using fragment-based methods.
Key Observations:
Core Heterocycles: The target compound’s triazolo-thiazole core distinguishes it from pyridazine (e.g., ), thiadiazole (), or thiadiazine () analogs. Triazolo-pyridazine derivatives () often display enhanced π-π stacking with kinase ATP pockets, suggesting divergent target profiles .
Substituent Effects: The 3-fluoro-4-methoxy group on the benzene sulfonamide increases polarity and hydrogen-bonding capacity compared to non-methoxylated analogs (e.g., ). Trifluoromethyl () and difluoromethyl () groups enhance lipophilicity and electron-withdrawing effects, which may improve membrane permeability but reduce solubility .
Linker Variations :
- The ethyl linker in the target compound balances flexibility and rigidity, whereas morpholine () or furanyl () linkers introduce conformational constraints or hydrogen-bond acceptors.
Biological Activity
The compound 3-fluoro-4-methoxy-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide , also referred to as G856-5038, is a novel sulfonamide derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of G856-5038 is C20H19FN4O3S , indicating a complex structure that includes a sulfonamide group attached to a triazole-thiazole moiety. The presence of fluorine and methoxy groups suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For example, benzothiazole derivatives have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The biological activity of G856-5038 may be influenced by the presence of hydrophobic groups that enhance membrane permeability and target bacterial cell walls.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazole | E. coli | 25 μg/mL |
| Triazole Derivative | Staphylococcus aureus | 10 μg/mL |
| G856-5038 | TBD | TBD |
Antitumor Activity
G856-5038 has been evaluated for its anticancer properties. Similar compounds have shown the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, benzothiazole derivatives have been reported to inhibit the growth of lung cancer cells (A549) and skin cancer cells (A431).
Case Study: In Vitro Evaluation
A study involving benzothiazole derivatives indicated that at concentrations of 1–4 μM, these compounds significantly reduced cell viability in A549 cells by promoting apoptosis and arresting the cell cycle. This suggests that G856-5038 may exhibit comparable effects due to its structural similarities.
The proposed mechanism of action for sulfonamide derivatives involves inhibition of bacterial folic acid synthesis through competitive inhibition of dihydropteroate synthase. In cancer cells, the compound may interfere with specific signaling pathways related to cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of G856-5038. Modifications in the side chains and functional groups can lead to enhanced potency and selectivity against specific biological targets.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased lipophilicity and potency |
| Methoxy Group | Enhanced solubility and bioavailability |
| Thiazole Ring | Improved interaction with target enzymes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of thiazole precursors and sulfonamide coupling. Key steps include:
- Thiazole Ring Formation : Use of carbon disulfide and hydrazine derivatives under reflux (e.g., ethanol, 6–12 hours) to generate the triazolo-thiazole core .
- Sulfonamide Coupling : Reaction of the thiazole intermediate with 3-fluoro-4-methoxybenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine at 0–5°C .
- Optimization : Employ Design of Experiments (DoE) to vary parameters (temperature, stoichiometry, solvent polarity) and quantify yield/purity via HPLC. Statistical modeling (e.g., response surface methodology) identifies optimal conditions .
Q. How can spectroscopic techniques confirm structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.5 ppm range). ¹⁹F NMR confirms fluorine position .
- IR : Sulfonamide S=O stretches (~1350 cm⁻¹), triazole C=N (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~520–530).
- X-ray Crystallography : Resolves bond lengths/angles (e.g., triazole-thiazole dihedral angles <10°) .
Advanced Research Questions
Q. What strategies elucidate structure-activity relationships (SAR) for kinase inhibition?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with varied substituents (e.g., halogenated phenyl, alkyl chains) to assess kinase binding. For example:
- Replace 3-methylphenyl with 4-fluorophenyl to test hydrophobic interactions .
- Modify the sulfonamide’s methoxy group to ethoxy or hydrogen .
- Biological Assays : Use in vitro kinase inhibition assays (e.g., p38 MAPK) with IC₅₀ determination. Pair with molecular docking (e.g., AutoDock Vina) to correlate activity with binding pocket interactions .
- Data Analysis : Apply multivariate regression to link structural descriptors (Hammett σ, LogP) to activity .
Q. How can conflicting in vitro vs. in vivo biological data be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify poor in vivo exposure .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, sulfonamide oxidation to sulfonic acid derivatives may reduce efficacy .
- Orthogonal Assays : Validate in vitro hits using ex vivo models (e.g., primary immune cells) or zebrafish inflammation assays to bridge the gap .
Q. What advanced analytical methods quantify trace impurities in bulk synthesis?
- Methodological Answer :
- HPLC-MS/MS : Detect impurities at <0.1% levels using a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid).
- NMR Relaxation Editing : Suppress dominant parent compound signals to amplify impurity peaks (e.g., ¹H-DOSY) .
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways (e.g., sulfonamide hydrolysis) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Replication Studies : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Cell Line Validation : Use authenticated cell lines (e.g., STR profiling) to rule out contamination .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher activity in compounds with electron-withdrawing substituents) .
Tables for Key Data
| Functional Group | Biological Activity (IC₅₀, μM) | Key Reference |
|---|---|---|
| 3-Methylphenyl (Parent) | 0.45 ± 0.12 (p38 MAPK) | |
| 4-Fluorophenyl (Analog) | 0.32 ± 0.09 | |
| Methoxy → Ethoxy (Analog) | 1.20 ± 0.30 |
| Synthetic Step | Optimal Conditions | Yield (%) |
|---|---|---|
| Thiazole Cyclization | Ethanol, 8 hr reflux | 68 |
| Sulfonamide Coupling | DCM, 0°C, 2 hr | 82 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
